molecular formula C19H17BrN2O3S2 B2425730 N-(4-(4-bromophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide CAS No. 899739-10-7

N-(4-(4-bromophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide

Cat. No.: B2425730
CAS No.: 899739-10-7
M. Wt: 465.38
InChI Key: OCLYTTBQQYJGSE-UHFFFAOYSA-N
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Description

N-(4-(4-bromophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Bromination: The thiazole ring can be brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with 4-aminobenzamide under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-bromophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(4-bromophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effect. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide
  • N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide
  • N-(4-(4-methylphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide

Uniqueness

N-(4-(4-bromophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, which may enhance the compound’s interaction with biological targets compared to its chloro, fluoro, or methyl analogs.

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3S2/c1-12(2)27(24,25)16-9-5-14(6-10-16)18(23)22-19-21-17(11-26-19)13-3-7-15(20)8-4-13/h3-12H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLYTTBQQYJGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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